molecular formula C15H20N4O4 B2909701 Methyl 4-(2-((4-methylpiperazin-1-yl)amino)-2-oxoacetamido)benzoate CAS No. 920402-70-6

Methyl 4-(2-((4-methylpiperazin-1-yl)amino)-2-oxoacetamido)benzoate

Cat. No. B2909701
CAS RN: 920402-70-6
M. Wt: 320.349
InChI Key: PIVPEAHYDQSVSR-UHFFFAOYSA-N
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Description

Methyl 4-(2-((4-methylpiperazin-1-yl)amino)-2-oxoacetamido)benzoate , also known by its chemical formula C₁₄H₂₀N₂O₂ , is a synthetic compound. It falls within the class of benzenesulfonamides , characterized by a sulfonamide group linked to a benzene ring . This compound exhibits interesting pharmacological properties and has been studied for various applications.


Physical And Chemical Properties Analysis

  • InChI Code : 1S/C14H20N2O2/c1-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18-2/h3-6H,7-11H2,1-2H3 .

Safety and Hazards

  • Precautionary Statements : Use appropriate protective measures (gloves, goggles, etc.) when handling. In case of contact, rinse thoroughly with water. Seek medical attention if necessary .

Mechanism of Action

Target of Action

It’s structurally related to compounds that belong to the class of benzanilides and benzenesulfonamides , which are known to interact with various proteins and enzymes in the body.

Mode of Action

These interactions can lead to changes in the conformation and function of the target proteins or enzymes .

Biochemical Pathways

Compounds with similar structures are known to affect various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .

Pharmacokinetics

It’s known that the compound is soluble in water , which may influence its absorption and distribution in the body.

Result of Action

Based on its structural similarity to other compounds, it may modulate the activity of its target proteins or enzymes, leading to changes in cellular functions .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it may be more effective in aqueous environments.

properties

IUPAC Name

methyl 4-[[2-[(4-methylpiperazin-1-yl)amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c1-18-7-9-19(10-8-18)17-14(21)13(20)16-12-5-3-11(4-6-12)15(22)23-2/h3-6H,7-10H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVPEAHYDQSVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((4-methylpiperazin-1-yl)amino)-2-oxoacetamido)benzoate

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